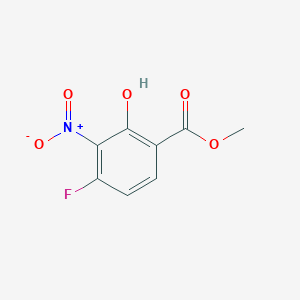

Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate

Description

Properties

IUPAC Name |

methyl 4-fluoro-2-hydroxy-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO5/c1-15-8(12)4-2-3-5(9)6(7(4)11)10(13)14/h2-3,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFZLXHYGBOJQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)F)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate: A Key Pharmaceutical Intermediate

Executive Summary: Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate is a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring hydroxyl, nitro, fluoro, and methyl ester groups, allows for a multitude of subsequent chemical transformations. This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, designed for researchers and process chemists. We delve into the strategic approach, a detailed experimental protocol, the underlying reaction mechanism, and critical analytical validation methods. The causality behind each experimental choice is explained to ensure both reproducibility and a deep understanding of the process.

Introduction and Strategic Importance

Chemical Identity and Physicochemical Properties

This compound is a specialized chemical intermediate. The strategic placement of its functional groups makes it a valuable precursor for complex molecular architectures, particularly in the synthesis of heterocyclic compounds like benzimidazoles, which are known to possess a wide range of biological activities.[1]

| Property | Value |

| Molecular Formula | C₈H₆FNO₅ |

| Molecular Weight | 215.14 g/mol |

| Appearance | Expected as a yellow crystalline solid |

| Solubility | Expected to be soluble in methanol, ethanol, and other polar organic solvents; likely insoluble in water.[2][3] |

| CAS Number | Not readily available; a novel or specialized compound. |

Significance and Applications

The true value of this compound lies in its synthetic versatility. The nitro group can be readily reduced to an amine, opening pathways to amides, sulfonamides, and the formation of fused heterocyclic rings.[4] The hydroxyl group can be alkylated or used to direct further substitutions, while the fluorine atom can participate in nucleophilic aromatic substitution reactions or modulate the electronic properties of the molecule.[1][4] This makes the title compound an ideal starting point for creating libraries of novel compounds for drug discovery.

Synthetic Strategy and Design

The most logical and direct approach to synthesizing this compound is through the electrophilic nitration of a commercially available precursor, Methyl 4-fluoro-2-hydroxybenzoate.

The Causality of the Synthetic Route: The regioselectivity of the nitration is dictated by the existing substituents on the aromatic ring.

-

-OH (Hydroxyl) Group: A strongly activating, ortho, para-directing group.

-

-F (Fluoro) Group: A deactivating, but ortho, para-directing group.

-

-COOCH₃ (Methyl Ester) Group: A deactivating, meta-directing group.

The powerful activating and directing effect of the hydroxyl group at position C-2, combined with the directing effect of the fluorine at C-4, overwhelmingly favors the introduction of the electrophile (the nitronium ion, NO₂⁺) at the C-3 position. This position is ortho to the hydroxyl group and ortho to the fluorine atom, making it the most nucleophilic and sterically accessible site.

Sources

An In-depth Technical Guide to Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate (CAS No. 1263283-00-6) is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an activating hydroxyl group, a deactivating but directing fluorine atom, a strong electron-withdrawing nitro group, and a reactive methyl ester, offers a versatile platform for the synthesis of complex molecular architectures. The strategic incorporation of fluorine and nitro moieties is a well-established strategy in drug discovery for modulating pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides a comprehensive overview of the compound's properties, a detailed examination of its synthesis via electrophilic nitration of its precursor, and a discussion of its characterization based on established spectroscopic principles.

Compound Identification and Physicochemical Properties

This compound is a polysubstituted benzene derivative. Its identity is unequivocally established by its CAS number and molecular structure. While extensive experimental data is not publicly available, key physicochemical properties can be tabulated from supplier data and computational models.

| Property | Value | Source |

| CAS Number | 1263283-00-6 | [3][4] |

| Molecular Formula | C₈H₆FNO₅ | [3] |

| Molecular Weight | 215.14 g/mol | [3] |

| Synonyms | Benzoic acid, 4-fluoro-2-hydroxy-3-nitro-, methyl ester | [3] |

| Purity | ≥97% (Commercially available) | [3] |

| Storage | Room temperature, stored under nitrogen | [3] |

| Topological Polar Surface Area (TPSA) | 89.67 Ų (Computed) | [3] |

| logP | 1.2261 (Computed) | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 5 | [3] |

| Rotatable Bonds | 2 | [3] |

Synthesis Pathway and Mechanistic Rationale

The most logical and direct synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) of its immediate precursor, Methyl 4-fluoro-2-hydroxybenzoate (CAS No. 392-04-1). This reaction involves the introduction of a nitro (-NO₂) group onto the aromatic ring using a nitrating agent.

Synthesis Workflow

The synthesis is a two-step process starting from 4-fluoro-2-hydroxybenzoic acid.

Rationale for Regioselectivity (The Causality Behind Experimental Choices)

The critical step in this synthesis is the regioselective introduction of the nitro group at the C-3 position. The outcome of this electrophilic aromatic substitution is dictated by the directing effects of the pre-existing substituents on the ring:

-

-OH (Hydroxyl) at C-2: This is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance.[5][6]

-

-F (Fluoro) at C-4: Halogens are deactivating via induction but are ortho, para-directors because of lone pair donation via resonance.[6][7]

-

-COOCH₃ (Methyl Ester) at C-1: This is a deactivating group and a meta-director, withdrawing electron density from the ring.[5][8]

The position of nitration is a competition between these directing effects. The hydroxyl group is the most powerful activating director present. It strongly directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho (C-3) and para (C-5) to itself. The C-3 position is activated by the hydroxyl group. The C-5 position is also activated by the hydroxyl group (para) and the fluorine atom (ortho). However, the C-3 position is ortho to the strongly activating -OH group, making it the most nucleophilic and sterically accessible site for electrophilic attack. Therefore, the formation of the 3-nitro isomer is the expected major product.

Experimental Protocols

Disclaimer: The following protocol is a representative procedure based on established methods for the nitration of substituted benzoates and phenols, as a specific published synthesis for this compound was not identified.[3][9][10] Appropriate safety precautions, including the use of personal protective equipment (PPE) and a fume hood, are mandatory.

Step 1: Synthesis of Methyl 4-fluoro-2-hydroxybenzoate (Precursor)

This procedure is adapted from known esterification methods.[11]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-fluoro-2-hydroxybenzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 mL per gram of acid).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (approx. 0.1-0.2 eq) dropwise with stirring.

-

Reflux: Heat the reaction mixture to reflux (approx. 65-70°C) and maintain for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the bulk of the methanol. Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude Methyl 4-fluoro-2-hydroxybenzoate, which can be used directly or purified further by column chromatography.

Step 2: Nitration to this compound

This procedure is based on standard nitration protocols for deactivated or moderately activated aromatic rings.[9][10]

-

Precursor Dissolution: In a clean, dry flask, dissolve Methyl 4-fluoro-2-hydroxybenzoate (1.0 eq) in concentrated sulfuric acid at 0°C (ice bath). Stir until a homogeneous solution is formed.

-

Preparation of Nitrating Mixture: In a separate flask, cautiously add concentrated nitric acid (1.0-1.1 eq) to concentrated sulfuric acid at 0°C.

-

Controlled Addition: Add the cold nitrating mixture dropwise to the solution of the precursor over 15-30 minutes. Crucially, maintain the reaction temperature below 5-10°C throughout the addition to prevent over-nitration and side reactions.

-

Reaction: After the addition is complete, allow the mixture to stir at low temperature for an additional 15-30 minutes, then let it warm slowly to room temperature and stir for 1-2 hours. Monitor progress by TLC.

-

Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice with stirring. The solid product should precipitate. Collect the precipitate by vacuum filtration.

-

Purification: Wash the crude solid with copious amounts of cold water to remove residual acid, followed by a wash with a small amount of ice-cold methanol or ethanol to remove less polar impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| -OH | 10.0 - 12.0 | Broad singlet | Acidic phenolic proton, often broad. |

| Ar-H (H-6) | 8.0 - 8.2 | Doublet of doublets (dd) | ortho to ester, deshielded. Coupled to H-5 and F-4. |

| Ar-H (H-5) | 7.1 - 7.3 | Doublet of doublets (dd) | meta to ester, ortho to fluorine. Coupled to H-6 and F-4. |

| -OCH₃ | 3.9 - 4.1 | Singlet | Methyl protons of the ester group. |

¹³C NMR Spectroscopy

The carbon NMR will show eight distinct signals corresponding to each carbon atom in the unique electronic environment.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Ester) | 165 - 170 | Carbonyl carbon of the ester. |

| C-4 (C-F) | 160 - 165 (d) | Aromatic carbon bonded to fluorine, shows C-F coupling. |

| C-2 (C-OH) | 150 - 155 | Aromatic carbon bonded to the hydroxyl group. |

| C-3 (C-NO₂) | 135 - 140 | Aromatic carbon bonded to the nitro group. |

| C-6 | 125 - 130 | Aromatic CH. |

| C-1 | 115 - 120 | Aromatic carbon attached to the ester group. |

| C-5 | 110 - 115 (d) | Aromatic CH, shows C-F coupling. |

| -OCH₃ | 52 - 55 | Methyl carbon of the ester. |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands from the various functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Phenol) | 3200 - 3500 | Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp |

| C=O Stretch (Ester) | 1710 - 1730 | Strong, sharp |

| N-O Stretch (Asymmetric) | 1520 - 1560 | Strong, sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium, multiple bands |

| N-O Stretch (Symmetric) | 1340 - 1380 | Strong, sharp |

| C-O Stretch (Ester) | 1200 - 1300 | Strong |

| C-F Stretch | 1100 - 1250 | Strong |

Mass Spectrometry (MS)

Electron Ionization (EI-MS) would be expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.

| m/z Value | Interpretation |

| 215 | [M]⁺, Molecular Ion |

| 184 | [M - OCH₃]⁺, Loss of methoxy radical |

| 169 | [M - NO₂]⁺, Loss of nitro group |

| 156 | [M - COOCH₃]⁺, Loss of carbomethoxy group |

Applications in Research and Drug Development

Fluorinated nitroaromatic compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[12]

-

Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding affinity of a drug molecule to its target protein.[1][2][13]

-

Synthetic Handle: The nitro group is a versatile functional group that can be readily reduced to an amine. This resultant aniline derivative opens up a vast chemical space for further modification, such as amide bond formation, sulfonylation, or diazotization reactions, enabling the construction of diverse compound libraries for screening.

-

Bioisosteric Replacement: The fluoro and hydroxyl groups can serve as bioisosteres for other functionalities, allowing for fine-tuning of a lead compound's biological activity and safety profile.

Given its array of functional groups, this compound is a prime candidate for use in the synthesis of novel kinase inhibitors, anti-inflammatory agents, and other targeted therapeutics where precise molecular interactions are key.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the eyes, skin, and respiratory system. Users should consult the supplier's Safety Data Sheet (SDS) for complete handling and disposal information.

References

-

Ningbo Inno Pharmchem Co.,Ltd. The Role of Fluorinated Aromatics in Modern Drug Discovery. [Link]

-

Pavia, D.L., Lampman, et al. Experiment 43, Nitration of Methyl Benzoate; Report. [Link]

-

The Royal Society of Chemistry. Supporting Information for an article. [Link]

-

RSC Education. Nitration of methyl benzoate. [Link]

-

Chegg. Solved The following is an HNMR spectra from methyl-4-fluoro-3-nitrobenzoate. [Link]

-

Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. [Link]

-

University of Northern Iowa. NITRATION OF METHYL BENZOATE. [Link]

-

Purser, S., Moore, P.R., Swallow, S. and Gouverneur, V. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

O'Hagan, D. Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. [Link]

-

LibreTexts Chemistry. 7.5: Directing Effects. [Link]

-

ResearchGate. Fluorination Methods for Drug Discovery and Development. [Link]

-

CDC Stacks. Supporting Information. [Link]

-

Borchardt, P. Understanding the Synthesis and Specifications of Methyl 4-Fluoro-2-hydroxybenzoate. [Link]

-

LibreTexts Chemistry. 8.6 Substituent Effects in Electrophilic Substitutions. [Link]

-

NIST WebBook. methyl 4-hydroxy-3-nitrobenzoate. [Link]

-

Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Link]

-

Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

-

Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

-

Oakwood Chemical. Methyl 4-Fluoro-3-nitrobenzoate. [Link]

-

Fisher Scientific. Methyl 4-fluoro-3-nitrobenzoate, 98%. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. westfield.ma.edu [westfield.ma.edu]

- 4. aiinmr.com [aiinmr.com]

- 5. unwisdom.org [unwisdom.org]

- 6. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information available in the public domain regarding Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate (CAS No. 1263283-00-6) is limited. This guide provides a comprehensive overview based on available data, supplemented by established principles of organic chemistry and expert analysis of its molecular structure. The experimental protocols described herein are proposed based on analogous chemical transformations and should be regarded as theoretical until validated.

Introduction

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique arrangement of functional groups—a fluorine atom, a hydroxyl group, a nitro group, and a methyl ester on a benzene ring—renders it a versatile building block for the synthesis of more complex molecules. The presence of these functionalities in a single scaffold allows for a diverse range of chemical modifications, making it a valuable intermediate in the development of novel pharmaceutical agents and functional materials. This guide provides an in-depth analysis of its properties, a proposed synthetic route, potential applications, and essential safety and handling protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the available data for this compound.

| Property | Value | Source |

| CAS Number | 1263283-00-6 | [1] |

| Molecular Formula | C₈H₆FNO₅ | Sigma-Aldrich |

| Molecular Weight | 215.14 g/mol | [1] |

| Appearance | Solid (predicted) | - |

| Solubility | Predicted to be soluble in common organic solvents like methanol, ethanol, and ethyl acetate. | - |

Proposed Synthesis Pathway

Experimental Protocol: Nitration of Methyl 4-fluoro-2-hydroxybenzoate

This protocol describes a potential method for the synthesis of this compound. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group. The ester group is a meta-directing deactivator. The regioselectivity of the nitration will be primarily governed by the powerful directing effect of the hydroxyl group to the ortho position, which is also activated by the para-fluorine.

Step 1: Preparation of the Nitrating Mixture

-

In a flask equipped with a magnetic stirrer and set in an ice-water bath, cautiously add a calculated amount of concentrated sulfuric acid.

-

Slowly add an equimolar amount of fuming nitric acid to the sulfuric acid while maintaining the temperature below 10°C. This exothermic reaction requires careful temperature control to prevent runaway reactions. The resulting mixture is the nitrating agent.

Step 2: Nitration Reaction

-

Dissolve Methyl 4-fluoro-2-hydroxybenzoate in a suitable solvent, such as concentrated sulfuric acid, in a separate reaction vessel cooled in an ice bath.

-

Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material. The temperature of the reaction mixture should be carefully maintained between 0 and 5°C throughout the addition to control the reaction rate and minimize side product formation.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

Once the reaction is complete, quench the reaction by pouring the mixture slowly over crushed ice with vigorous stirring.

-

The solid precipitate, which is the crude product, is then collected by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral to remove any residual acid.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Causality Behind Experimental Choices:

-

Low Temperature: Nitration is a highly exothermic process. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts. It also enhances the selectivity of the reaction.

-

Sulfuric Acid: Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Stepwise Addition: The slow, dropwise addition of the nitrating agent ensures that the heat generated can be effectively dissipated, preventing a dangerous temperature increase.

Proposed Synthesis Workflow Diagram:

Caption: Proposed workflow for the synthesis of this compound.

Potential Applications in Drug Development and Research

The structural motifs present in this compound suggest its potential as a key intermediate in the synthesis of bioactive molecules.

-

Pharmaceutical Scaffolding: The nitro group can be readily reduced to an amine, which is a common functional group in many pharmaceuticals. This amine can then be further functionalized to introduce a wide range of substituents, allowing for the exploration of structure-activity relationships.

-

Enzyme Inhibition: The presence of a nitro group, a known electron-withdrawing group, can influence the electronic properties of the aromatic ring, potentially making it a candidate for inhibiting certain enzymes.

-

Fluorinated Analogues: The fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.[2] This makes fluorinated building blocks like this compound highly valuable in medicinal chemistry.

-

Functional Materials: The reactivity of the various functional groups could also be exploited in the synthesis of novel polymers or other functional materials.

Diagram of Potential Chemical Transformations:

Caption: Potential reaction pathways for this compound.

Safety and Handling

As a nitroaromatic compound, this compound should be handled with care, following standard laboratory safety procedures. The following guidelines are based on the general hazards associated with this class of compounds.

Hazard Identification:

-

Toxicity: Many nitroaromatic compounds are toxic and can be absorbed through the skin.[3] They may also be mutagenic.[4]

-

Thermal Instability: Organic nitro compounds can be thermally unstable and may decompose exothermically, posing a risk of explosion, particularly in the presence of impurities.[5]

-

Flammability: While not always highly flammable, they can burn, producing toxic fumes such as nitrogen oxides.[6]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, acids, and oxidizing agents.[3]

-

Spill and Waste Disposal: In case of a spill, collect the material using an absorbent and dispose of it as hazardous chemical waste in accordance with local regulations.

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a chemical intermediate with significant potential for application in various fields of chemical research, particularly in drug discovery. While detailed experimental data for this specific compound is sparse, its structural features provide a clear indication of its synthetic utility. The proposed synthesis and potential applications outlined in this guide are intended to serve as a foundation for researchers and scientists working with this and similar molecules. As with all chemical research, a strong emphasis on safety and adherence to established laboratory protocols is paramount.

References

- 1. Methyl 4 fluoro 3 nitrobenzoate | Sigma-Aldrich [sigmaaldrich.com]

- 2. Methyl 4-fluoro-3-nitrobenzoate | 329-59-9 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. iloencyclopaedia.org [iloencyclopaedia.org]

Structure Elucidation of Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate: A Multi-technique Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate (CAS No. 1263283-00-6) is a substituted aromatic compound with a unique arrangement of functional groups, making it a potentially valuable building block in medicinal chemistry and materials science. The precise determination of its chemical structure is a prerequisite for understanding its reactivity, predicting its biological activity, and ensuring its quality in any application. The presence of a densely functionalized benzene ring—featuring hydroxyl, nitro, fluoro, and methyl ester groups—presents a classic challenge for structure elucidation, requiring a synergistic application of modern analytical techniques.

This guide provides a comprehensive, field-proven workflow for the unambiguous structure determination of this molecule. We will move beyond a simple listing of methods to explain the underlying logic for experimental choices, demonstrating how a combination of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques forms a self-validating system for structural confirmation.

Preliminary Molecular Analysis

Before any instrumental analysis, a critical evaluation of the compound's name provides a hypothetical structure and foundational data points.

-

Molecular Formula: C₈H₆FNO₅

-

Molecular Weight: 215.14 g/mol

-

Degree of Unsaturation (Double Bond Equivalents): A calculation based on the molecular formula ((2C + 2 + N - H - X) / 2) results in a value of 7. This is consistent with a benzene ring (4 units), a carbonyl group (1 unit), and a nitro group (2 units), providing the first layer of validation for the proposed structure.

Part 1: The Analytical Workflow - A Step-by-Step Elucidation

The structure elucidation process is a logical progression, where each technique provides a piece of the puzzle. Information from one experiment informs the interpretation of the next, culminating in a single, verified structure.

Caption: A typical workflow for small molecule structure elucidation.

Mass Spectrometry (MS): Confirming the Foundation

Expertise & Causality: Mass spectrometry is the first crucial step. Its primary purpose is to provide the exact molecular weight of the compound, which serves to confirm the molecular formula derived from our initial analysis. High-resolution mass spectrometry (HRMS) can provide a mass so accurate that it significantly narrows down the possible elemental compositions to just one, offering robust confirmation of the C₈H₆FNO₅ formula.

Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the spectrum in both positive and negative ion modes. Given the acidic hydroxyl group, negative ion mode ([M-H]⁻) is expected to yield a strong signal.

-

Set the mass range to scan from m/z 50 to 500 to ensure capture of the molecular ion and potential fragments.

Anticipated Results & Interpretation:

| Ion | Calculated m/z | Expected Observation |

| [M+H]⁺ | 216.0306 | A peak corresponding to the protonated molecule. |

| [M-H]⁻ | 214.0157 | A strong peak corresponding to the deprotonated molecule, confirming the presence of the acidic phenolic proton. |

| [M+Na]⁺ | 238.0125 | Often observed as a sodium adduct. |

| Molecular Ion [M] | 215.0233 | The parent molecular ion peak.[1] |

Fragmentation Analysis: The fragmentation pattern provides a structural fingerprint. Key expected fragments include losses of small, stable neutral molecules or radicals:

-

Loss of •OCH₃ (31 Da): A fragment at m/z ~184, resulting from the cleavage of the methyl ester group.

-

Loss of NO₂ (46 Da): A fragment at m/z ~169, indicating the presence of the nitro group.

-

Loss of COOCH₃ (59 Da): A fragment at m/z ~156.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the types of chemical bonds, and therefore functional groups, present in a molecule.[2] Each functional group absorbs infrared radiation at a characteristic frequency. For our target molecule, IR will confirm the presence of the hydroxyl, carbonyl, and nitro groups hypothesized from the name.

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

-

Record a background spectrum of the empty crystal.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Anticipated Results & Interpretation:

The spectrum is expected to show distinct absorption bands confirming the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| ~3200-3500 | O-H stretch | Hydroxyl (-OH) | A broad, strong band, characteristic of a hydrogen-bonded hydroxyl group.[3] |

| ~1700-1730 | C=O stretch | Methyl Ester (-COOCH₃) | A sharp, very strong band. Its exact position can be influenced by conjugation with the aromatic ring. |

| ~1520-1560 | Asymmetric N-O stretch | Nitro (-NO₂) | A strong, sharp absorption.[4] |

| ~1340-1380 | Symmetric N-O stretch | Nitro (-NO₂) | A strong, sharp absorption.[4] |

| ~1600, ~1475 | C=C stretch | Aromatic Ring | Two or more sharp bands of variable intensity. |

| ~1200-1300 | C-O stretch | Ester and Phenol | Strong bands in this region. |

| ~1000-1100 | C-F stretch | Fluoro Group | A strong, sharp band. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Causality: NMR spectroscopy is the most powerful technique for determining the precise arrangement and connectivity of atoms in a molecule.[2] One-dimensional (¹H and ¹³C) experiments reveal the chemical environments of the hydrogen and carbon atoms, while two-dimensional experiments (HSQC, HMBC) establish the bonding framework.

Experimental Protocol (General NMR):

-

Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with acidic protons like phenols, as it allows for their observation.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire spectra on a spectrometer (e.g., 400 MHz or higher). Standard experiments include ¹H, ¹³C, HSQC, and HMBC.

1.3.1 ¹H NMR - Proton Environments

Anticipated Spectrum (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0-11.0 | broad singlet | 1H | -OH | The phenolic proton, shifted downfield due to hydrogen bonding and the electron-withdrawing effect of the nitro group. |

| ~8.0-8.2 | doublet | 1H | H-6 | Ortho to the electron-withdrawing nitro and ester groups, thus significantly deshielded. Coupled to H-5 (³JHH ≈ 8-9 Hz). |

| ~7.2-7.4 | doublet | 1H | H-5 | Ortho to the fluorine atom. Coupled to H-6 (³JHH ≈ 8-9 Hz). The coupling to ¹⁹F will likely add further splitting (³JHF). |

| ~3.9 | singlet | 3H | -OCH₃ | The methyl ester protons, appearing as a sharp singlet in a typical region for this functional group.[5] |

1.3.2 ¹³C NMR - The Carbon Skeleton

Anticipated Spectrum: The molecule is expected to show 8 distinct carbon signals, as there is no molecular symmetry.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165-170 | C=O | Carbonyl carbon of the methyl ester. |

| ~155-165 (d) | C-F | Carbon directly attached to fluorine. Will appear as a doublet due to one-bond C-F coupling (¹JCF ≈ 240-250 Hz). |

| ~140-150 | C-OH | Carbon attached to the hydroxyl group. |

| ~135-145 | C-NO₂ | Carbon attached to the nitro group. |

| ~110-130 | Aromatic C | The remaining three aromatic carbons, with chemical shifts influenced by their respective substituents. |

| ~53 | -OCH₃ | Methyl carbon of the ester group.[5] |

1.3.3 2D NMR - Establishing Connectivity

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and the carbons they are attached to.[6] It is a crucial step for definitively assigning which proton signal corresponds to which carbon signal.

-

Expected Correlations:

-

The aromatic proton at ~8.1 ppm will correlate with its attached carbon.

-

The aromatic proton at ~7.3 ppm will correlate with its attached carbon.

-

The methyl protons at ~3.9 ppm will correlate with the methyl carbon at ~53 ppm.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing the molecular puzzle together. It shows correlations between protons and carbons that are 2 or 3 bonds away, revealing the connectivity across functional groups.[6][7]

Caption: Predicted key HMBC correlations for structure confirmation.

Key Verifying Correlations:

-

¹(Red): A correlation from the methyl protons (-OCH₃ ) to the carbonyl carbon (C =O) confirms the methyl ester fragment.

-

²(Green): A correlation from the downfield aromatic proton (H-6) to the carbonyl carbon (C =O) places the ester group adjacent to this proton.

-

³(Yellow): A correlation from the same H-6 proton to the carbon bearing the hydroxyl group (C -OH) establishes the 1,2,3-substitution pattern of the ester, hydroxyl, and nitro groups.

-

⁴(Blue): A correlation from the upfield aromatic proton (H-5) to the carbon bearing the fluorine atom (C -F) confirms the position of the fluorine relative to the remaining proton.

Part 2: Data Synthesis and Final Confirmation

Summary of Spectroscopic Evidence:

| Technique | Finding | Conclusion |

| MS | Molecular ion observed at m/z 215.14, consistent with the formula C₈H₆FNO₅. | Confirms elemental composition and molecular weight. |

| IR | Strong, characteristic absorptions for -OH, C=O, -NO₂, and C-F groups are present. | Confirms the presence of all required functional groups. |

| ¹H NMR | Shows two distinct aromatic protons, one methyl ester singlet, and one phenolic proton, with integrations matching the formula. | Defines the proton environments and their relative numbers. |

| ¹³C NMR | Shows eight distinct carbon signals, consistent with the asymmetric structure. | Confirms the number of unique carbon environments. |

| HSQC/HMBC | 2D correlations establish the C-H framework and, crucially, the connectivity between the methyl ester, the aromatic protons, and the carbons bearing the -OH and -F substituents. | Unambiguously defines the substitution pattern on the aromatic ring, confirming the structure. |

References

-

Oakwood Chemical. Methyl 4-Fluoro-3-nitrobenzoate.[Link]

-

The Royal Society of Chemistry. Supporting Information for an article.[Link]

-

Intertek. Molecular Structure Characterisation and Structural Elucidation.[Link]

-

ResearchGate. The HMBC spectrum of 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one.[Link]

-

Chegg. The following is an HNMR spectra from methyl-4-fluoro-3-nitrobenzoate. Please assign all peaks to protons in the molecule.[Link]

-

Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques.[Link]

-

Scribd. Structural Elucidation | PDF | Proton Nuclear Magnetic Resonance.[Link]

-

CDC Stacks. Supporting Information.[Link]

-

NIST WebBook. methyl 4-hydroxy-3-nitrobenzoate.[Link]

-

ResearchGate. Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research.[Link]

-

Columbia University NMR Core Facility. HSQC and HMBC.[Link]

-

ResearchGate. Structure–Activity Relationships in Nitro-Aromatic Compounds.[Link]

-

YouTube. 2D NMR- Worked Example 2 (HSQC and HMBC).[Link]

-

Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.[Link]

-

YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.[Link]

-

PubChem - NIH. Methyl 2-hydroxy-3-nitrobenzoate | C8H7NO5.[Link]

-

PubChem - NIH. Methyl 3-nitrobenzoate | C8H7NO4.[Link]

-

Doc Brown's Advanced Organic Chemistry. Infrared spectrum of methyl 2-hydroxybenzoate.[Link]

-

ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid.[Link]

-

SpectraBase. Methyl 4-nitrobenzoate - Optional[13C NMR] - Chemical Shifts.[Link]

-

Doc Brown's Advanced Organic Chemistry. Mass spectrum of methyl 2-hydroxybenzoate.[Link]

Sources

- 1. Methyl 2-hydroxy-3-nitrobenzoate | C8H7NO5 | CID 596904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jchps.com [jchps.com]

- 3. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Spectroscopic Profile of Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic characteristics of Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate. Due to the limited availability of published experimental data for this specific compound, this document leverages a first-principles approach. By systematically examining the spectroscopic data of structurally related analogues, we present a comprehensive and predictive interpretation of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the title compound. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and application of this and similar substituted aromatic compounds.

Introduction: The Structural Significance of this compound

This compound is a polysubstituted aromatic compound with a unique arrangement of functional groups that makes it a potentially valuable intermediate in medicinal chemistry and materials science. The electron-withdrawing nitro and ester groups, combined with the electron-donating hydroxyl group and the electronegative fluorine atom, create a distinct electronic environment on the benzene ring. This intricate substitution pattern is expected to govern the molecule's reactivity and its interactions with biological targets.

A comprehensive understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformation in chemical reactions. This guide provides a detailed predictive analysis of its key spectroscopic signatures.

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and a comparative analysis with the known data of structurally similar compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the methyl ester protons. The key to the interpretation lies in the chemical shifts and coupling constants, which are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| H-5 | ~ 7.0 - 7.3 | Doublet of doublets (dd) | JH5-H6 ≈ 8-9 Hz, JH5-F4 ≈ 9-10 Hz | Shielded by the ortho -OH group and coupled to both H-6 and the fluorine at C-4. |

| H-6 | ~ 8.0 - 8.2 | Doublet of doublets (dd) | JH6-H5 ≈ 8-9 Hz, JH6-F4 ≈ 4-5 Hz | Deshielded by the para -COOCH₃ and ortho -NO₂ groups, and coupled to both H-5 and the fluorine at C-4. |

| -OCH₃ | ~ 3.9 - 4.0 | Singlet (s) | N/A | Typical range for a methyl ester. |

| -OH | ~ 10.0 - 11.0 | Broad singlet (br s) | N/A | Intramolecular hydrogen bonding with the ortho-nitro group shifts this proton significantly downfield. |

Causality Behind Predictions:

-

The hydroxyl group at C-2 is a strong electron-donating group, which will shield the ortho proton (H-6) and the para proton (H-5), moving them upfield. However, the strong deshielding effects of the nitro and ester groups will counteract this.

-

The nitro group at C-3 is a powerful electron-withdrawing group, significantly deshielding the ortho proton (H-2, which is replaced by -OH, and H-4, replaced by -F) and the para proton (H-6).

-

The fluorine atom at C-4 will exert a deshielding effect on the ortho protons (H-3, replaced by -NO₂, and H-5) and will introduce characteristic H-F coupling.

-

The methyl ester at C-1 is an electron-withdrawing group, deshielding the ortho protons (H-2, replaced by -OH, and H-6).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts will be influenced by the nature of the attached substituents and the presence of fluorine will lead to C-F coupling.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) | Rationale for Prediction |

| C-1 (-COOCH₃) | ~ 165 - 170 | Low | Typical range for an ester carbonyl carbon. |

| C-2 (-OH) | ~ 145 - 150 | Low | Attached to the electron-donating hydroxyl group. |

| C-3 (-NO₂) | ~ 135 - 140 | Low | Attached to the electron-withdrawing nitro group. |

| C-4 (-F) | ~ 155 - 160 | High (¹JCF ≈ 240-260 Hz) | Directly attached to fluorine, resulting in a large one-bond coupling constant. |

| C-5 | ~ 115 - 120 | Moderate (²JCF ≈ 20-25 Hz) | Ortho to fluorine, showing a two-bond coupling. |

| C-6 | ~ 125 - 130 | Low (³JCF ≈ 5-10 Hz) | Meta to fluorine, showing a three-bond coupling. |

| -OCH₃ | ~ 52 - 54 | N/A | Typical range for a methyl ester carbon. |

Causality Behind Predictions:

-

The carbon directly bonded to fluorine (C-4) will exhibit the largest chemical shift and a significant one-bond C-F coupling constant, which is a key diagnostic feature.

-

The carbons ortho and meta to the fluorine will also show smaller, but observable, C-F couplings.

-

The chemical shifts of the aromatic carbons are determined by the additive effects of all substituents.

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Table 3: Predicted Major IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (hydroxyl) | 3200 - 3500 | Broad | Stretching, likely broadened due to hydrogen bonding. |

| C=O (ester) | 1700 - 1730 | Strong | Stretching. |

| NO₂ (nitro) | 1520 - 1560 and 1340 - 1380 | Strong | Asymmetric and symmetric stretching, respectively. |

| C-F (fluoro) | 1100 - 1250 | Strong | Stretching. |

| C-O (ester) | 1200 - 1300 | Strong | Stretching. |

| C=C (aromatic) | 1450 - 1600 | Medium to weak | Stretching. |

Predicted Mass Spectrum (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected to be observed. The fragmentation pattern will be influenced by the stability of the resulting fragments.

-

Molecular Ion (M⁺): m/z = 215.03 (for C₈H₆FNO₅)

-

Key Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 184.

-

Loss of the nitro group (-NO₂) to give a fragment at m/z = 169.

-

Decarboxylation (loss of -COOCH₃) to give a fragment at m/z = 156.

-

Further fragmentation of the aromatic ring.

-

Proposed Synthetic Pathway and Experimental Protocols

Proposed Synthesis Workflow

Caption: Proposed synthesis of the title compound.

Step-by-Step Protocol: Nitration of Methyl 4-fluoro-2-hydroxybenzoate

-

Dissolution: Dissolve Methyl 4-fluoro-2-hydroxybenzoate in a minimal amount of concentrated sulfuric acid at 0 °C.

-

Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, also cooled to 0 °C.

-

Addition: Slowly add the nitrating mixture to the solution of the starting material, maintaining the temperature below 5 °C. The hydroxyl and ester groups are ortho, para-directing, while the fluorine is also ortho, para-directing. The nitro group is expected to add to the position ortho to the strongly activating hydroxyl group.

-

Reaction: Stir the reaction mixture at low temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture over crushed ice to precipitate the product.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold water, and purify by recrystallization or column chromatography.

Structural Analogues for Comparative Analysis

The predictions in this guide are informed by the experimental data available for the following structurally related compounds:

-

Methyl 4-fluoro-3-nitrobenzoate: This compound lacks the 2-hydroxyl group. Its data helps in understanding the influence of the 4-fluoro and 3-nitro groups on the benzoate core.

-

Methyl 2-hydroxy-3-nitrobenzoate: This analogue lacks the 4-fluoro substituent, providing insight into the interplay between the 2-hydroxyl and 3-nitro groups.

-

Methyl 4-hydroxy-3-nitrobenzoate: Data from this isomer helps to differentiate the positional effects of the hydroxyl group.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic analysis of this compound. By dissecting the expected contributions of each functional group to the overall spectroscopic signature, researchers can more confidently identify this compound and assess its purity. The proposed synthetic route and protocols offer a practical starting point for its preparation in the laboratory. As experimental data for this compound becomes available, this guide can serve as a valuable reference for its interpretation and validation.

References

While direct spectroscopic data for this compound is not cited due to its apparent novelty in publicly accessible literature, the principles and comparative data are drawn from established spectroscopic knowledge and data for related compounds found in chemical databases and publications. For researchers interested in the synthesis and spectroscopic data of the analogues mentioned, the following resources are recommended:

-

PubChem Compound Summary for CID 596904, Methyl 2-hydroxy-3-nitrobenzoate. National Center for Biotechnology Information. [Link]

-

Methyl 4-hydroxy-3-nitrobenzoate. NIST Chemistry WebBook. [Link]

-

General Spectroscopic Data for Organic Compounds. The Royal Society of Chemistry. [Link] (Note: This is a general reference for spectroscopic principles).

"physical and chemical properties of Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate"

An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate

Abstract: This technical guide provides a comprehensive analysis of the physical and chemical properties of this compound. As directly available experimental data for this compound is limited, this document synthesizes information from structurally related analogues and established principles of physical organic chemistry to offer robust predictions of its characteristics. The guide covers molecular structure, physicochemical properties, acidity, reactivity, and spectral signatures. Furthermore, a detailed, field-proven protocol for its logical synthesis is presented, aimed at researchers, chemists, and professionals in drug discovery and fine chemical manufacturing.

Introduction and Molecular Structure

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates several key functional groups: a hydroxyl group, a nitro group, a fluorine atom, and a methyl ester, all attached to a benzene ring. This unique arrangement of electron-withdrawing and donating groups dictates its physical properties, chemical reactivity, and potential applications as a versatile building block for more complex molecules.

The strategic placement of these substituents—particularly the ortho-nitro group relative to the hydroxyl group and the para-fluoro atom—creates a specific electronic and steric environment that influences its behavior in chemical reactions.

Caption: Structure of this compound.

Physicochemical Properties

| Property | Predicted Value / Description | Rationale / Reference Analogues |

| Molecular Formula | C₈H₆FNO₅ | Based on chemical structure. |

| Molecular Weight | 215.14 g/mol | Calculated from the molecular formula. |

| Appearance | Pale yellow to yellow crystalline solid | Typical for nitrophenolic compounds. |

| Melting Point | > 130 °C | The presence of an intramolecular hydrogen bond between the hydroxyl and nitro groups, and intermolecular interactions, would likely give it a higher melting point than its isomer, Methyl 4-fluoro-3-nitrobenzoate (m.p. 56-59 °C), and similar to or higher than Methyl 2-hydroxy-3-nitrobenzoate (m.p. 127-132 °C). |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, ether; Insoluble in water. | Polar organic solvents are expected to solubilize the compound, while its organic nature and lack of significant ionizable character at neutral pH would limit water solubility.[1][2] |

| pKa (Phenolic -OH) | ~ 6.0 - 7.0 | The parent compound, 4-nitrophenol, has a pKa of 7.15. The additional electron-withdrawing fluoro and methyl ester groups are expected to further stabilize the phenoxide conjugate base, thereby increasing the acidity (lowering the pKa) of the hydroxyl group.[3] |

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by the interplay of its functional groups.

Acidity of the Phenolic Hydroxyl Group

The phenolic proton is significantly acidic due to the presence of three potent electron-withdrawing groups on the aromatic ring:

-

Nitro Group (-NO₂): Positioned ortho to the hydroxyl group, it exerts a strong electron-withdrawing effect through both induction (-I) and resonance (-M), substantially stabilizing the resulting phenoxide anion.

-

Fluoro Group (-F): Located para to the hydroxyl group, it provides a strong inductive (-I) withdrawing effect.

-

Methyl Ester Group (-COOCH₃): This group also contributes an electron-withdrawing effect.

This cumulative electron withdrawal delocalizes the negative charge of the conjugate base across the aromatic system and the nitro group, facilitating the release of the proton. Phenols with electron-withdrawing substituents, particularly at the ortho and para positions, are considerably more acidic than phenol itself.[4][5][6] The acidity of phenols increases in the presence of electron-withdrawing groups due to the stabilization of the generated phenoxide ion.[5]

Reactivity of the Aromatic Ring

The aromatic ring is highly deactivated towards electrophilic aromatic substitution (SEAr) due to the combined electron-withdrawing effects of the attached substituents. Reactions like further nitration, halogenation, or Friedel-Crafts alkylation/acylation would require harsh conditions and are generally unfavorable.

Conversely, the significant electron deficiency of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr) . The fluorine atom, being a good leaving group in SNAr reactions and activated by the ortho-nitro group and para-hydroxyl/ester groups, is the most probable site for nucleophilic attack.

Other Reactions

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using standard reducing agents like Sn/HCl, H₂/Pd-C, or sodium dithionite. This transformation is a cornerstone reaction for utilizing nitrophenols in the synthesis of pharmaceuticals and dyes.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Proposed Synthesis Workflow

A logical and efficient synthesis of this compound involves a two-step process starting from commercially available 4-fluoro-2-hydroxybenzoic acid.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of Methyl 4-fluoro-2-hydroxybenzoate (Precursor)

This protocol is adapted from established procedures for the esterification of salicylic acid derivatives.[4][7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-2-hydroxybenzoic acid (1.0 eq.) in an excess of methanol (approx. 10 mL per gram of acid).

-

Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly and carefully add concentrated sulfuric acid (approx. 0.1 eq.) dropwise with stirring.

-

Reflux: Remove the ice bath and heat the reaction mixture to reflux (approximately 70 °C). Maintain reflux for 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the bulk of the methanol.

-

Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid) and then with brine.

-

Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 4-fluoro-2-hydroxybenzoate as a solid. The reported yield for this procedure is approximately 87%.[4]

Step 2: Nitration of Methyl 4-fluoro-2-hydroxybenzoate

This step introduces the nitro group at the C3 position, which is activated by the ortho-hydroxyl group.

-

Reaction Setup: Add the Methyl 4-fluoro-2-hydroxybenzoate (1.0 eq.) obtained from Step 1 to concentrated sulfuric acid at 0 °C with stirring until fully dissolved.

-

Nitrating Agent: Prepare a nitrating mixture by adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid at 0 °C.

-

Addition: Add the nitrating mixture dropwise to the solution from step 2.1, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Stir the mixture at 0-5 °C for 1-2 hours. Monitor for completion using TLC.

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation: The solid product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, this compound.

Predicted Spectroscopic Data

-

¹H NMR:

-

-OH Proton: A broad singlet at a downfield chemical shift (>10 ppm), characteristic of a phenolic proton involved in strong intramolecular hydrogen bonding with the ortho-nitro group.

-

Aromatic Protons: Two doublets in the aromatic region (7.0-8.5 ppm), showing coupling consistent with their ortho relationship.

-

Methyl Protons (-OCH₃): A sharp singlet around 3.9-4.0 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COO-): A signal in the range of 165-170 ppm.

-

Aromatic Carbons: Six distinct signals in the aromatic region (110-160 ppm). The carbons attached to the electronegative F, O, and N atoms will be significantly shifted.

-

-

FT-IR (Infrared Spectroscopy):

-

-OH Stretch: A broad absorption band in the 3100-3500 cm⁻¹ region due to hydrogen bonding.

-

C=O Stretch (Ester): A strong, sharp peak around 1700-1730 cm⁻¹.

-

-NO₂ Stretch: Two characteristic strong absorptions around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).

-

C-F Stretch: A strong band in the 1200-1300 cm⁻¹ region.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, precautions should be based on compounds with similar functional groups, such as nitrophenols and organofluorine compounds.

-

Hazards: Expected to be an irritant to the skin, eyes, and respiratory system. Harmful if swallowed or inhaled. Organonitrate compounds can be reactive.

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.

This guide provides a foundational understanding of this compound, leveraging established chemical principles to build a detailed profile in the absence of extensive direct experimental data. It is intended to support further research and application development for this valuable chemical intermediate.

References

-

BYJU'S. (2019). The Explanation for the Acidity of Phenols. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Acidity of Substituted Phenols. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Acidity of Phenols. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-hydroxy-3-nitrobenzoate. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]

Sources

- 1. Methyl 4-fluoro-3-nitrobenzoate | 329-59-9 [chemicalbook.com]

- 2. Methyl 4-fluoro-3-nitrobenzoate, 98% | Fisher Scientific [fishersci.ca]

- 3. Methyl 2-hydroxy-3-nitrobenzoate | C8H7NO5 | CID 596904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. METHYL 4-FLUORO-2-HYDROXYBENZOATE | 392-04-1 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate [benchchem.com]

- 7. nbinno.com [nbinno.com]

"solubility of Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate in organic solvents"

An In-depth Technical Guide to the Solubility of Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of this compound, a compound of interest in contemporary chemical and pharmaceutical research. Recognizing the critical role of solubility in the early stages of drug discovery and development, this document delves into the theoretical principles governing its dissolution, outlines a robust experimental protocol for solubility determination, and addresses the necessary safety precautions. Low solubility can lead to unpredictable and unreliable results during in vitro testing, potentially increasing development costs and hindering the progress of promising drug candidates.[1][2]

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which emphasizes the interplay of polarity, hydrogen bonding, and molecular size.[3] An analysis of the molecular structure of this compound offers valuable insights into its expected solubility profile.

Molecular Structure Analysis of this compound:

-

Polar Functional Groups: The presence of a hydroxyl (-OH) group, a nitro (-NO2) group, and a methyl ester (-COOCH3) group imparts significant polarity to the molecule.

-

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl, nitro, and ester groups can act as hydrogen bond acceptors. This capability for hydrogen bonding suggests a favorable interaction with protic solvents.

-

Aromatic System: The benzene ring is a non-polar feature, which will influence its interaction with non-polar solvents.

-

Fluorine Substitution: The electronegative fluorine atom further enhances the polarity of the aromatic ring.

Based on this structural analysis, it is hypothesized that this compound will exhibit greater solubility in polar solvents, particularly those capable of hydrogen bonding, such as alcohols. Its solubility is expected to be lower in non-polar solvents like hexane. For a structurally similar compound, Methyl 4-fluoro-3-nitrobenzoate (lacking the 2-hydroxy group), it is reported to be soluble in ethanol, ether, and methanol, but insoluble in water.[4][5][6][7] This suggests that the addition of a hydroxyl group in this compound is likely to enhance its solubility in polar protic solvents.

A logical relationship between solvent polarity and the expected solubility of the compound is depicted in the following diagram:

Caption: Expected solubility trend based on solvent polarity.

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic solubility of a compound.[8][9] This method involves allowing an excess of the solid compound to equilibrate with the solvent until the solution is saturated.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or rotator in a temperature-controlled environment.

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. It is advisable to perform a time-course experiment to determine the minimum time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the solution using a syringe filter (e.g., 0.45 µm pore size) that is compatible with the organic solvent.

-

-

Quantification of Dissolved Solute:

-

Carefully take an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as:

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve should be prepared using standard solutions of the compound.

-

UV-Vis Spectroscopy: This method can be used if the compound has a distinct chromophore and does not suffer from interference from the solvent. A calibration curve is also necessary.

-

-

The experimental workflow for the shake-flask method is illustrated in the following diagram:

Caption: Experimental workflow of the shake-flask method.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table of Solubility Data

| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 0.1 | 25 | Experimental Value | Calculated Value |

| Toluene | 2.4 | 25 | Experimental Value | Calculated Value |

| Diethyl Ether | 2.8 | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 4.4 | 25 | Experimental Value | Calculated Value |

| Acetone | 5.1 | 25 | Experimental Value | Calculated Value |

| Ethanol | 5.2 | 25 | Experimental Value | Calculated Value |

| Methanol | 6.6 | 25 | Experimental Value | Calculated Value |

| Water | 10.2 | 25 | Experimental Value | Calculated Value |

Note: This table is a template for recording experimental results.

The interpretation of these results should correlate the observed solubility with the properties of the solvents. A higher solubility in polar protic solvents like methanol and ethanol would confirm the importance of the hydroxyl group and hydrogen bonding in the dissolution process.

Safety and Handling

When working with this compound and organic solvents, adherence to strict safety protocols is paramount.

-

Compound-Specific Precautions: Based on the safety data for structurally related compounds, this compound should be handled with care. It may be harmful if swallowed and can cause skin and eye irritation.[10][11][12][13]

-

General Laboratory Safety:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11][12]

-

Avoid inhalation of dust and vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.[11][12]

-

Dispose of chemical waste in accordance with institutional and local regulations.

-

Conclusion

References

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note - NIH. [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025, February 11). [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. youtube.com [youtube.com]

- 4. Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Methyl 4-fluoro-3-nitrobenzoate | 329-59-9 [chemicalbook.com]

- 6. Methyl 4-fluoro-3-nitrobenzoate CAS#: 329-59-9 [m.chemicalbook.com]

- 7. Methyl 4-fluoro-3-nitrobenzoate, 98% | Fisher Scientific [fishersci.ca]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. tandfonline.com [tandfonline.com]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

- 12. chemscene.com [chemscene.com]

- 13. echemi.com [echemi.com]

An In-Depth Technical Guide to the Synthesis of Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Multi-Functional Scaffolding Molecule

Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a fluorine atom, a hydroxyl group, a nitro group, and a methyl ester on a benzene ring, offers multiple points for chemical modification. This versatility allows for the construction of diverse molecular architectures, making it a key building block in the development of novel therapeutic agents and other specialized chemicals. This guide provides a comprehensive overview of the synthetic route to this important compound, detailing the necessary reagents, reaction conditions, and underlying chemical principles.

Synthetic Strategy: Electrophilic Aromatic Substitution

The most direct and logical approach to the synthesis of this compound is through the electrophilic aromatic substitution of a suitable precursor. The starting material of choice is Methyl 4-fluoro-2-hydroxybenzoate . This compound already possesses the desired methyl ester, fluoro, and hydroxyl functionalities. The key transformation is the introduction of a nitro group (-NO2) onto the aromatic ring via a nitration reaction.

Regioselectivity: The Directing Effects of Substituents

The successful synthesis hinges on the regioselective introduction of the nitro group at the C3 position of the benzene ring. The outcome of this electrophilic substitution is governed by the electronic effects of the substituents already present on the ring:

-

Hydroxyl Group (-OH): A powerful activating group and an ortho, para-director.

-

Fluorine Atom (-F): A deactivating group (due to its electronegativity) but also an ortho, para-director (due to its lone pairs).

-

Methyl Ester Group (-COOCH₃): A deactivating group and a meta-director.

Considering these directing effects, the incoming electrophile (the nitronium ion, NO₂⁺) will be preferentially directed to the positions that are activated and sterically accessible. The C3 position is ortho to the strongly activating hydroxyl group and meta to the deactivating methyl ester group. The combined influence of these groups strongly favors the substitution at the C3 position, leading to the desired product, this compound.

Reagents and Equipment

A successful synthesis requires high-purity reagents and appropriate laboratory equipment. The following table summarizes the key materials for this procedure.

| Reagent/Equipment | Grade/Specification | Purpose |

| Methyl 4-fluoro-2-hydroxybenzoate | >98% purity | Starting Material |

| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | Catalyst and Solvent |

| Concentrated Nitric Acid (HNO₃) | 68-70% | Nitrating Agent |

| Methanol (CH₃OH) | Anhydrous | Recrystallization Solvent |

| Deionized Water | High Purity | Reaction Quenching & Washing |

| Ice | Temperature Control | |

| Round-bottom flask with stir bar | Appropriate size | Reaction Vessel |

| Dropping funnel | Controlled addition of reagents | |

| Ice bath | Maintain low reaction temperature | |

| Buchner funnel and filter flask | Product Isolation | |

| Beakers and other standard glassware |

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for the nitration of substituted aromatic compounds and is designed to ensure a high yield and purity of the final product.[1][2][3][4]

Safety First: This reaction involves the use of concentrated and corrosive acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Step 1: Preparation of the Nitrating Mixture

-

In a clean, dry beaker, carefully add a calculated volume of concentrated sulfuric acid.

-

Cool the sulfuric acid in an ice bath.

-

Slowly, and with constant stirring, add an equimolar amount of concentrated nitric acid to the cold sulfuric acid. This should be done dropwise to control the exothermic reaction.

-

Keep the resulting nitrating mixture in the ice bath until it is needed.

Step 2: The Nitration Reaction

-

In a separate round-bottom flask equipped with a magnetic stir bar, dissolve a known quantity of Methyl 4-fluoro-2-hydroxybenzoate in an appropriate amount of concentrated sulfuric acid.

-

Cool this solution in an ice bath to a temperature between 0 and 5 °C.

-

Using a dropping funnel, add the previously prepared cold nitrating mixture to the solution of the starting material. The addition should be done dropwise, ensuring the reaction temperature does not exceed 10 °C.[1]

-

After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30-60 minutes.

Step 3: Product Isolation and Purification

-

Carefully and slowly pour the reaction mixture over a large volume of crushed ice with constant stirring. This will quench the reaction and precipitate the crude product.

-

Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with several portions of cold deionized water to remove any residual acid.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, to yield the final product as a crystalline solid.[5]

Reaction Workflow Diagram

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Conclusion and Future Perspectives